

Mass Spectrometry of 2'-Amino-3,4-dimethoxy-trans-chalcone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Amino-3,4-dimethoxy-trans-chalcone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of **2'-Amino-3,4-dimethoxy-trans-chalcone**. Chalcones, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Mass spectrometry is a critical tool for the structural elucidation and characterization of these compounds. This document outlines the predicted fragmentation patterns, experimental protocols, and data interpretation for the mass spectrometric analysis of **2'-Amino-3,4-dimethoxy-trans-chalcone**.

Predicted Mass Spectrometry Data

Due to the limited availability of specific experimental mass spectral data for **2'-Amino-3,4-dimethoxy-trans-chalcone** in public databases, the following data is predicted based on the known fragmentation patterns of similar chalcone derivatives, particularly those with methoxy and amino substitutions.^{[1][2][3]} The molecular weight of **2'-Amino-3,4-dimethoxy-trans-chalcone** ($C_{17}H_{17}NO_3$) is 283.32 g/mol .

Table 1: Predicted m/z Values for Major Ions of **2'-Amino-3,4-dimethoxy-trans-chalcone** in Positive Ion Mode ESI-MS.

Ion	Predicted m/z	Description
[M+H] ⁺	284.12	Protonated molecule
[M+Na] ⁺	306.10	Sodium adduct
[M+K] ⁺	322.07	Potassium adduct

Table 2: Predicted MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 284.12).

Predicted Fragment Ion (m/z)	Proposed Neutral Loss	Proposed Fragment Structure
269.09	CH ₃	Loss of a methyl radical from a methoxy group.
255.11	CO	Loss of carbon monoxide from the carbonyl group.
164.07	C ₈ H ₈ O	Cleavage yielding the 3,4-dimethoxystyrene fragment.
151.08	C ₉ H ₉ O	Cleavage yielding the protonated 3,4-dimethoxybenzoyl cation.
134.06	C ₉ H ₈ NO	Cleavage yielding the 2-aminobenzoyl cation.
121.05	C ₉ H ₇ O ₂	Fragment from the 3,4-dimethoxyphenyl ring.

Experimental Protocols

A standard protocol for the analysis of **2'-Amino-3,4-dimethoxy-trans-chalcone** using Electrospray Ionization (ESI) Mass Spectrometry is provided below. This protocol is based on common practices for the analysis of small organic molecules and similar chalcone compounds.[\[4\]](#)

1. Sample Preparation

- Dissolve the **2'-Amino-3,4-dimethoxy-trans-chalcone** sample in a suitable solvent such as methanol, acetonitrile, or a mixture of both, to a final concentration of 1-10 µg/mL.
- The solvent should be of high purity (LC-MS grade) to minimize background noise.
- If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally preferred for compounds with amino groups as they are readily protonated.
- Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
- Capillary Voltage: 3.5 - 4.5 kV
- Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi
- Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min
- Drying Gas Temperature: 300 - 350 °C
- Scan Range: m/z 50 - 500 for a full scan (MS1).
- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

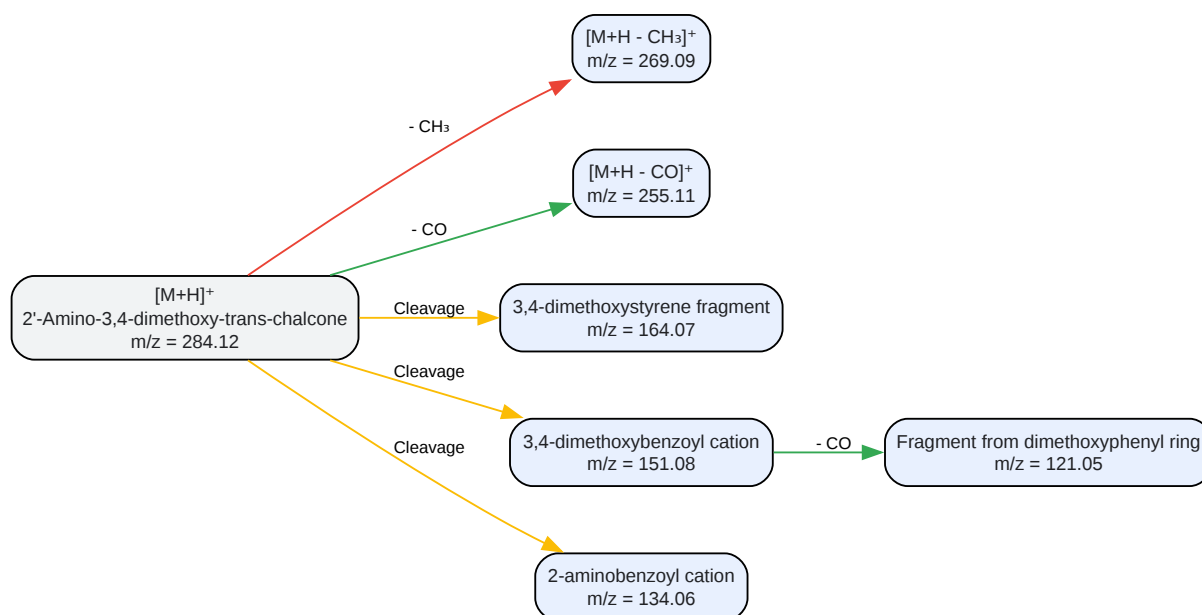
3. Data Acquisition and Analysis

- Acquire data in both full scan mode to determine the m/z of the protonated molecule and any adducts, and in tandem MS (MS/MS) mode to elucidate the fragmentation pattern.
- For MS/MS, select the protonated molecule ($[M+H]^+$) as the precursor ion.
- Process the acquired data using appropriate software to identify the accurate masses of the parent and fragment ions.

- Elucidate the fragmentation pathways by analyzing the neutral losses and the structures of the resulting fragment ions.

Predicted Fragmentation Pathway

The fragmentation of chalcones in mass spectrometry is influenced by the substituents on both aromatic rings.[1][3] For **2'-Amino-3,4-dimethoxy-trans-chalcone**, the primary fragmentation is expected to occur at the α,β -unsaturated carbonyl system and involve the amino and methoxy functional groups.

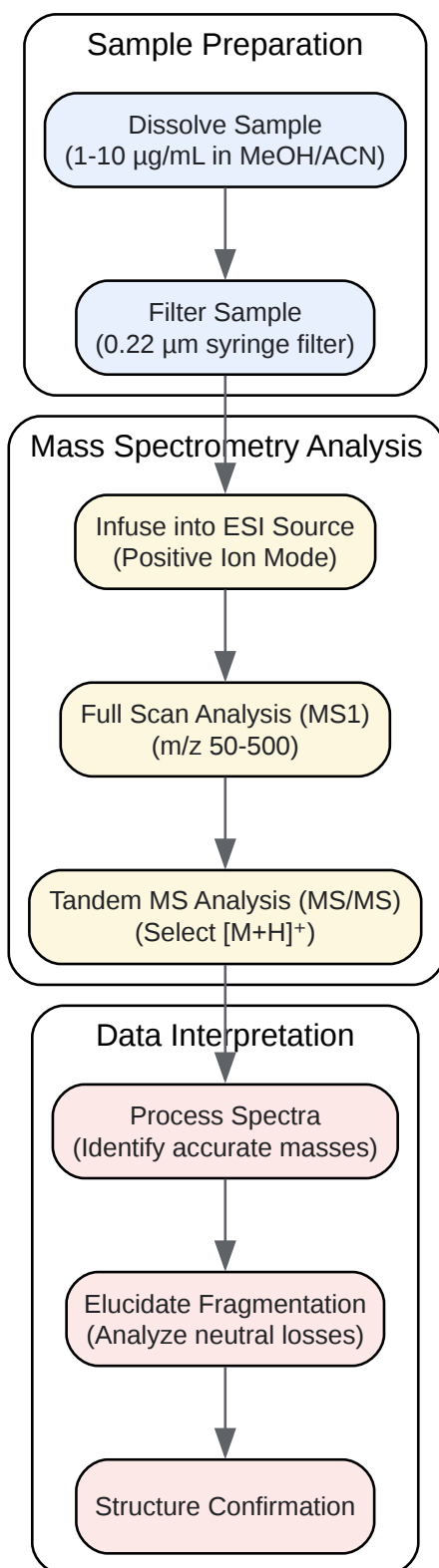


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Caption: Predicted fragmentation pathway of **2'-Amino-3,4-dimethoxy-trans-chalcone**.

Experimental Workflow

The general workflow for the mass spectrometric analysis of **2'-Amino-3,4-dimethoxy-trans-chalcone** is a systematic process from sample preparation to data interpretation.



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Caption: General experimental workflow for MS analysis of the target chalcone.

This guide provides a foundational understanding of the mass spectrometric analysis of **2'-Amino-3,4-dimethoxy-trans-chalcone**. Researchers can adapt and refine the provided protocols based on the specific instrumentation and analytical goals. The predicted fragmentation pathways offer a valuable reference for the interpretation of experimental data.

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